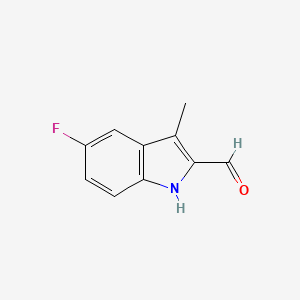

5-Fluoro-3-methyl-1H-indole-2-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives, including those similar to 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, typically involves condensation reactions, cyclization, and functionalization of pre-existing indole cores. A notable method is the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with various reagents under reflux conditions, yielding good yields of desired products. These methods are characterized by their efficiency and the ability to introduce functional groups at specific positions on the indole ring (Barakat et al., 2017).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, is often confirmed using X-ray single crystal diffraction. Hirshfeld surface analysis and DFT calculations provide insights into the intermolecular interactions, electron density distribution, and stability of these molecules. Such analyses reveal short intermolecular connections and evaluate atom-to-atom interaction percentages, which are crucial for understanding the reactivity and binding properties of these compounds (Barakat et al., 2017).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and condensations, to form new heterocyclic compounds. These reactions are influenced by the nature of substituents on the indole ring, which can dictate the regioselectivity and yield of the reaction products. For example, reactions with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols afford new triazolo(thiadiazepino)indoles, showcasing the versatility of indole derivatives as precursors for synthesizing complex heterocyclic systems (Vikrishchuk et al., 2019).

Physical Properties Analysis

The physical properties of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, such as melting point, solubility, and thermal stability, are crucial for its handling and application in synthesis. These properties are determined through experimental measurements and are essential for the compound's storage, manipulation, and use in chemical reactions. The thermal stability of similar compounds has been reported, indicating good stability up to certain temperatures, which is beneficial for their application in various chemical transformations (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde, including its reactivity, chemical stability, and interaction with various reagents, are defined by its molecular structure. The presence of the fluoro and aldehyde functional groups contributes to its reactivity, allowing for further functionalization and incorporation into complex molecules. Studies involving the synthesis and reaction of similar indole derivatives provide insights into the chemical behavior of such compounds (Vikrishchuk et al., 2019).

Wissenschaftliche Forschungsanwendungen

-

Pharmaceuticals and Medicinal Chemistry

- Indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms .

- They have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

-

- 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules .

- They are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

-

Multicomponent Reactions (MCRs)

- 1H-Indole-3-carbaldehyde and its derivatives are used in inherently sustainable multicomponent reactions .

- MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

- This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-fluoro-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXCNOLBLABFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360640 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |

CAS RN |

842972-09-2 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

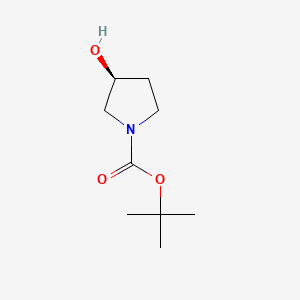

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

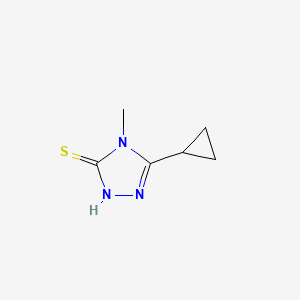

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)